Spiro[chroman-2,4'-piperidin]-6-OL
Overview
Description
Spiro[chroman-2,4’-piperidin]-6-OL is a spiro compound characterized by a unique structure where a chroman ring is fused with a piperidine ring at a single carbon atom, forming a spiro linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[chroman-2,4’-piperidin]-6-OL typically involves the condensation and cyclization reactions. One common method includes the reaction of chroman-4-one with piperidine under acidic or basic conditions to form the spiro linkage. The reaction conditions often involve heating the reactants in a suitable solvent such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Spiro[chroman-2,4’-piperidin]-6-OL may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Spiro[chroman-2,4’-piperidin]-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The aromatic ring in the chroman moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[chroman-2,4’-piperidin]-6-OL, each with potential unique biological activities .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of Spiro[chroman-2,4’-piperidin]-6-OL involves its interaction with specific molecular targets and pathways. It is known to modulate various enzymes and receptors, leading to its therapeutic effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4(3H)-one: Another spiro compound with a similar structure but different functional groups.
Chroman-4-one derivatives: Compounds with a chroman ring but lacking the spiro linkage.
Uniqueness
Spiro[chroman-2,4’-piperidin]-6-OL is unique due to its specific spiro linkage and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,4'-piperidine]-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-1-2-12-10(9-11)3-4-13(16-12)5-7-14-8-6-13/h1-2,9,14-15H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNMQAAVTMCEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732441 | |
Record name | 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174924-16-3 | |
Record name | 3,4-Dihydrospiro[1-benzopyran-2,4'-piperidin]-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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